Cas no 2447-88-3 (4-Amino-3-fluoropyridine)
4-Amino-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-fluoropyridine
- 2,4-dichloro-N-pentyl-Benzamide
- NSC 6884
- A5036
- MFCD00454449
- AS-61569
- 2447-88-3
- 2,4-Dichloro-N-pentylbenzene-1-carboximidic acid
- benzamide, 2,4-dichloro-n-pentyl-
- AKOS003242339
- NSC-6884
- D97781
- 2, 4-dichloro-N-pentylbenzamide
- AB00076574-01
- CBDivE_013478
- 2,4-dichloro-N-pentylbenzamide
- DTXSID40947364
- NSC6884
- STK416334
-
- MDL: MFCD00454449
- Inchi: 1S/C12H15Cl2NO/c1-2-3-4-7-15-12(16)10-6-5-9(13)8-11(10)14/h5-6,8H,2-4,7H2,1H3,(H,15,16)
- InChI Key: QLFOKAOJSCZXRM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(NCCCCC)=O)Cl
Computed Properties
- Exact Mass: 259.05325
- Monoisotopic Mass: 259.05307
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 4.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.184
- Melting Point: 71-79 ºC
- Boiling Point: 358.6°Cat760mmHg
- Flash Point: 170.7°C
- Refractive Index: 1.533
- PSA: 29.1
- LogP: 4.30430
- Vapor Pressure: No data available
4-Amino-3-fluoropyridine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R22;R36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22;R36
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-Amino-3-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A858898-1g |
4-Amino-3-Fluoropyridine |
2447-88-3 | ≥97% | 1g |
¥676.80 | 2022-01-10 | |
| eNovation Chemicals LLC | D768777-250mg |
Benzamide, 2,4-dichloro-N-pentyl- |
2447-88-3 | 97% | 250mg |
$75 | 2024-06-07 | |
| A2B Chem LLC | AB24529-250mg |
2,4-Dichloro-N-pentylbenzamide |
2447-88-3 | 97% | 250mg |
$28.00 | 2024-04-20 | |
| A2B Chem LLC | AB24529-1g |
2,4-Dichloro-N-pentylbenzamide |
2447-88-3 | 97% | 1g |
$73.00 | 2024-04-20 | |
| abcr | AB594005-250mg |
2,4-Dichloro-N-pentylbenzamide; . |
2447-88-3 | 250mg |
€120.60 | 2024-07-19 | ||
| abcr | AB594005-1g |
2,4-Dichloro-N-pentylbenzamide; . |
2447-88-3 | 1g |
€216.00 | 2024-07-19 | ||
| abcr | AB594005-5g |
2,4-Dichloro-N-pentylbenzamide; . |
2447-88-3 | 5g |
€593.00 | 2024-07-19 | ||
| eNovation Chemicals LLC | D768777-1g |
Benzamide, 2,4-dichloro-N-pentyl- |
2447-88-3 | 97% | 1g |
$115 | 2025-02-22 | |
| eNovation Chemicals LLC | D768777-250mg |
Benzamide, 2,4-dichloro-N-pentyl- |
2447-88-3 | 97% | 250mg |
$75 | 2025-02-22 | |
| eNovation Chemicals LLC | D768777-5g |
Benzamide, 2,4-dichloro-N-pentyl- |
2447-88-3 | 97% | 5g |
$245 | 2025-02-22 |
4-Amino-3-fluoropyridine Suppliers
4-Amino-3-fluoropyridine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Amino-3-fluoropyridine
Introduction to 4-Amino-3-fluoropyridine (CAS No. 2447-88-3)
4-Amino-3-fluoropyridine (CAS No. 2447-88-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The presence of both an amino group and a fluorine substituent imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemists seeking to modulate target interactions with high precision.
The fluoropyridine core is a well-established motif in drug discovery, with its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Among the various derivatives, 4-amino-3-fluoropyridine stands out for its potential in generating compounds with enhanced efficacy and reduced side effects. Recent advancements in computational chemistry and high-throughput screening have further highlighted the compound's significance as a building block for next-generation drugs.
In the realm of pharmaceutical innovation, 4-amino-3-fluoropyridine has been extensively explored as a precursor for kinase inhibitors, antiviral agents, and anticancer drugs. The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, which can fine-tune the reactivity of the adjacent amino group. This dual functionality allows for the facile introduction of diverse pharmacophores, enabling the design of molecules with tailored biological activities.
One of the most compelling applications of 4-amino-3-fluoropyridine lies in its role as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as promising therapeutic targets. However, their complex binding interfaces pose significant challenges for drug design. The structural features of 4-amino-3-fluoropyridine provide an ideal platform for developing molecules that can disrupt these interactions selectively.
Recent studies have demonstrated the utility of 4-amino-3-fluoropyridine in generating inhibitors of tyrosine kinases, which are aberrantly activated in various cancers. By leveraging computational methods such as molecular docking and virtual screening, researchers have identified novel analogs of this compound that exhibit potent inhibitory activity against target enzymes. These findings underscore the importance of 4-amino-3-fluoropyridine as a scaffold for oncology drug development.
Beyond its applications in human health, 4-amino-3-fluoropyridine has also shown promise in agrochemical research. Fluorinated pyridines are known to enhance the efficacy and environmental stability of pesticides and herbicides. The incorporation of this compound into novel formulations has led to the development of crop protection agents with improved performance characteristics. This highlights its broader utility across multiple sectors within the chemical industry.
The synthesis of 4-amino-3-fluoropyridine typically involves multi-step organic transformations, starting from commercially available precursors such as 3-halopyridines or fluorinated pyridines. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Catalytic techniques, including transition-metal-catalyzed cross-coupling reactions, have been particularly instrumental in streamlining its synthesis while maintaining high yields and purity.
In conclusion, 4-amino-3-fluoropyridine (CAS No. 2447-88-3) is a multifaceted compound with far-reaching implications in pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for medicinal chemists striving to develop innovative therapeutics targeting critical biological pathways. As research continues to uncover new applications for this derivative, its significance is poised to grow further, reinforcing its status as a cornerstone of modern chemical biology.
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